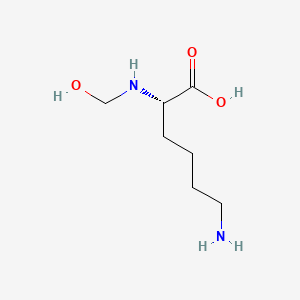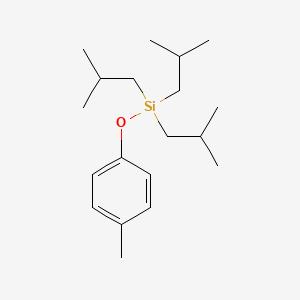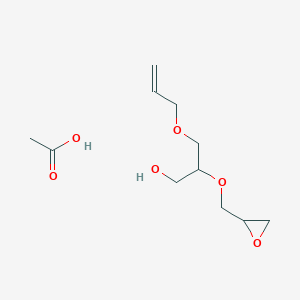
Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol is a complex organic compound that features both an epoxide and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol typically involves the reaction of epichlorohydrin with an appropriate alcohol under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the epoxide ring . The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or thiols can be used under mild conditions to open the epoxide ring.
Major Products Formed
Oxidation: Diols are the major products formed from the oxidation of the epoxide ring.
Reduction: The reduction of the ester group yields the corresponding alcohol.
Substitution: The substitution reactions yield various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and esters.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol involves the interaction of its functional groups with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can be harnessed to modify the activity of enzymes or other proteins, making it useful in biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-(oxiran-2-ylmethoxy)benzoic acid: Similar in structure but with a benzoic acid moiety instead of an acetic acid group.
2-[3-chloro-4-(oxiran-2-ylmethoxy)phenyl]acetic acid: Contains a chloro-substituted phenyl ring, which alters its reactivity and applications.
Uniqueness
Acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol is unique due to the presence of both an epoxide and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .
Properties
CAS No. |
57518-79-3 |
|---|---|
Molecular Formula |
C11H20O6 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
acetic acid;2-(oxiran-2-ylmethoxy)-3-prop-2-enoxypropan-1-ol |
InChI |
InChI=1S/C9H16O4.C2H4O2/c1-2-3-11-5-8(4-10)12-6-9-7-13-9;1-2(3)4/h2,8-10H,1,3-7H2;1H3,(H,3,4) |
InChI Key |
QDYCYTPIKVAXAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CCOCC(CO)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


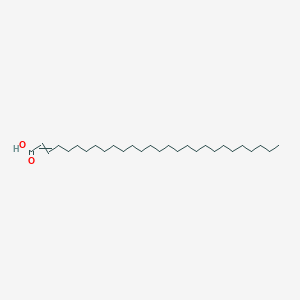

![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)


![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)

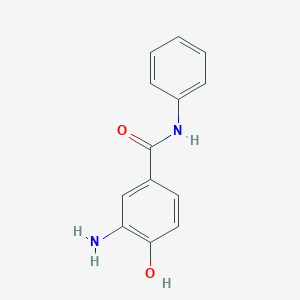
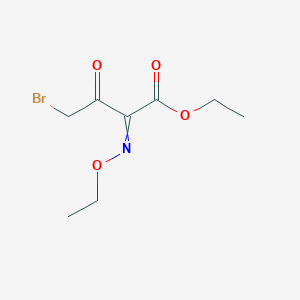
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)

